Ethyl pyrazine-2-carboxylate

Overview

Description

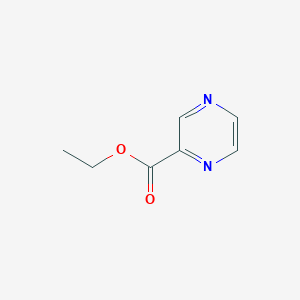

Ethyl pyrazine-2-carboxylate (EPC) is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions and an ester functional group at the 2-position. It is synthesized via Fisher esterification of pyrazine-2-carboxylic acid with ethanol, yielding a versatile intermediate for pharmaceuticals, coordination complexes, and heterocyclic chemistry . EPC’s dual functionality (ester and pyrazine ring) enables diverse reactivity, including Claisen condensation for β-diketone synthesis and cyclization with hydrazine to form pyrazolylpyrazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.

Reduction: Reduction reactions can convert it to this compound hydrazide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Pyrazine-2-carboxylic acid.

Reduction: this compound hydrazide.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

Ethyl pyrazine-2-carboxylate serves as an important scaffold in the development of new therapeutic agents. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug design targeting various diseases. Research indicates that derivatives of pyrazine compounds exhibit significant biological activity, including antimicrobial and anti-inflammatory properties .

1.2 Antimicrobial Activity

Studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, modifications to the compound have resulted in enhanced lipophilicity, improving its ability to penetrate bacterial cell walls and exert antimicrobial effects .

Agrochemical Applications

This compound is also explored for its potential in agricultural chemistry, particularly as a plant growth regulator or pesticide. Its ability to influence plant metabolism and growth has been documented, suggesting possible uses in enhancing crop yields and resistance to pests .

Flavoring and Fragrance Industry

Due to its characteristic aroma, this compound is utilized as a flavoring agent in the food industry. It contributes to the nutty and roasted flavors in various food products. Regulatory assessments have confirmed its safety for consumption at certain concentrations, making it a valuable ingredient in food formulations .

Chemical Synthesis

This compound is frequently used as a building block in organic synthesis. It can undergo various chemical reactions, such as esterification and condensation, leading to the formation of more complex molecules with potential biological activity .

Case Study 1: Antimycobacterial Activity

A series of derivatives of this compound were synthesized and tested for their activity against Mycobacterium tuberculosis. The most promising compound showed an MIC (Minimum Inhibitory Concentration) of 1.56 μg/mL, indicating strong potential for further development into antitubercular drugs .

Case Study 2: Agrochemical Efficacy

Research demonstrated that this compound could enhance flavonoid production in plants when applied as a foliar spray. This increase in flavonoids is linked to improved plant resilience against environmental stressors, suggesting its utility as a natural growth enhancer .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl pyrazine-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the pyrazine ring.

Comparison with Similar Compounds

Ester Derivatives of Pyrazine-2-Carboxylic Acid

Methyl Pyrazine-2-Carboxylate

- Structure : Methyl ester analog of EPC.

- Properties : Lower molecular weight (166.13 g/mol vs. 168.15 g/mol for EPC) and boiling point (62°C) due to reduced alkyl chain length .

Propyl Pyrazine-2-Carboxylate Derivatives

- Example : Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (Compound 4 in ).

- Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis (MIC = 5.19 μM) without cytotoxicity .

- Comparison : Propyl esters may offer enhanced metabolic stability over ethyl esters due to increased steric bulk.

Substituted Pyrazine-2-Carboxylates

Trifluoromethyl-Substituted EPC

- Synthesis: One-pot method using ethyl 4,4,4-trifluoro-3-oxobutanoate and trialkyl phosphites .

- Advantages : The electron-withdrawing CF₃ group enhances electrophilic reactivity, useful in medicinal chemistry for improving target binding or metabolic resistance.

Amino-Substituted Derivatives

- Example: Ethyl 5-aminopyrazine-2-carboxylate (CAS 54013-06-8).

- Applications : Intermediate for ureidopyrazines with antitubercular activity (e.g., MIC = 1.56–18.91 μM) .

Complex Heterocyclic Derivatives

Imidazo[1,2-a]pyrazine Derivatives

- Example : Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2058515-81-2).

- Properties : High purity (≥97%) and molecular weight (303.29 g/mol), used as an API intermediate .

- Activity : Demonstrates structural adaptability for anticancer and antiviral applications.

Pyridoacridine Alkaloid Conjugates

- Example: 2-(6-oxo-6H-pyrido[2,3,4-kl]acridin-4-ylamino)this compound (Compound 12 in ).

- Activity : Inhibits Mycobacterium tuberculosis (MIC = 2 μM) but shows cytotoxicity at >25 μM .

Key Research Findings and Data Comparison

Critical Analysis

- Biological Efficacy : While EPC itself is primarily an intermediate, its derivatives exhibit significant variability in activity. For example, the pyridoacridine conjugate (Compound 12) shows potent anti-TB activity but with cytotoxicity, whereas propyl ureidopyrazines (Compound 4) balance efficacy and safety .

- Synthetic Flexibility : EPC’s ester group allows straightforward derivatization. Methyl and propyl analogs provide tunable lipophilicity, while trifluoromethyl substitution enhances electrophilicity for targeted drug design .

- Coordination Chemistry: Pyrazine-2-carboxylate (the de-esterified form of EPC) forms diverse coordination polymers due to its dual donor sites (N and O), enabling applications in materials science .

Biological Activity

Ethyl pyrazine-2-carboxylate (EPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of EPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EPC is a derivative of pyrazine, characterized by the presence of an ethyl ester group at the 2-position of the pyrazine ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Antimycobacterial Activity

EPC has shown significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study evaluating various pyrazine derivatives, EPC demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg/mL (approximately 5 μM) against M. tuberculosis H37Rv, indicating its potential as a therapeutic agent in tuberculosis treatment .

Table 1: Antimycobacterial Activity of this compound

Cytotoxicity Studies

Cytotoxicity assessments have been performed on EPC using human embryonic kidney (HEK) cell lines. The results indicated that EPC had an IC50 value of 18.9 µM, suggesting moderate cytotoxic effects compared to standard anticancer drugs .

Table 2: Cytotoxicity of this compound

The mechanism by which EPC exerts its antimycobacterial effects involves the inhibition of essential enzymes in the mycobacterial cell wall biosynthesis pathway. Specifically, it targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for the synthesis of arabinogalactan, a major component of the mycobacterial cell wall .

Case Studies

- Study on Pyrazine Derivatives : A series of substituted pyrazine derivatives were synthesized and evaluated for their biological activities. Among these, EPC exhibited superior antimycobacterial activity compared to other derivatives tested, highlighting its potential as a lead compound for further development in tuberculosis therapy .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of EPC on various cancer cell lines. The results indicated that while EPC has some cytotoxic potential, it may be less toxic than other known chemotherapeutics, making it a candidate for further investigation in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl pyrazine-2-carboxylate, and how can reaction byproducts be minimized?

this compound is commonly synthesized via esterification or nucleophilic substitution. For example, microwave-assisted synthesis (200 W, 150°C, 30 min) with pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate in ethanol yields 90% product after column chromatography (50% EtOAc/hexanes) . However, side reactions like hydrolysis to pyrazine-2-carboxamide or unreacted starting materials may occur. To minimize byproducts, optimize reaction time, temperature, and stoichiometry. For instance, using anhydrous conditions and catalytic DMAP in esterification reduces hydrolysis, as demonstrated in the synthesis of related pyrazine esters .

Key Data :

| Method | Yield | Byproducts | Reference |

|---|---|---|---|

| Microwave irradiation | 90% | <5% impurities | |

| Electrophilic esterification | 62-82% | Carboxamide (up to 30%) |

Q. How can this compound be purified and characterized effectively?

Purification typically involves silica gel column chromatography (e.g., 40–80% EtOAc/hexanes) . For characterization:

- NMR : Look for distinct signals: δ 1.28–1.49 ppm (CH3 of ethyl group), 4.38–4.73 ppm (OCH2), and aromatic protons at 8.64–9.33 ppm .

- HRMS : The molecular ion [C9H10N2O2+H]+ should show m/z 191.0816 .

- X-ray crystallography : Planarity of the pyrazine ring and ester group (mean deviation <0.05 Å) confirms structural integrity .

Q. What analytical techniques are critical for detecting impurities in this compound?

Use HPLC-MS to identify hydrolysis byproducts (e.g., pyrazine-2-carboxamide) and TLC (Rf ≈ 0.4 in 70% EtOAc/hexanes) to monitor reaction progress . Quantitative NMR can resolve overlapping signals from structurally similar impurities .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its implications for material science?

Pyrazine-2-carboxylate derivatives act as bidentate ligands, coordinating via the pyrazine nitrogen and carboxylate oxygen. For example, Cd(II) complexes with pyrazine-2-carboxylate form 6-coordinate structures (CdN2O4 chromophore) with thermal stability up to 863 K . Such complexes are studied for catalytic or photoluminescent applications. To design coordination polymers, optimize metal-ligand ratios (e.g., 1:2 Cd:L) and solvent systems (aqueous/organic mixtures) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties. Include exact exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) . For π-conjugation analysis, calculate HOMO-LUMO gaps and Mulliken charges to assess reactivity at the pyrazine nitrogen and ester carbonyl .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

For FeCl3-catalyzed reactions (e.g., C–H amination), use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states . In one study, FeCl3 increased amination yield from 40% to 82% under optimized conditions (DMAP, CH2Cl2, 18 h) .

Q. What strategies improve the stability of this compound in hygroscopic environments?

- Store under inert atmosphere (N2/Ar) at –20°C.

- Use anhydrous solvents (e.g., THF, CH2Cl2) and molecular sieves during reactions.

- Derivatize with protective groups (e.g., tert-butyldimethylsilyl) to shield reactive sites, as shown in silyl ether synthesis (82% yield) .

Q. Contradictions and Challenges

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Variability arises from differences in catalysts (e.g., EDCI vs. DCC) or purification methods. For example, EDCI/DMAP in CH2Cl2 gave 62% yield for a picolinoyloxy derivative, while microwave methods achieved 90% . Replicate conditions rigorously and validate purity via orthogonal techniques (e.g., NMR + HRMS).

Q. Why do some studies report low bioactivity for this compound derivatives despite structural similarity to active compounds?

Bioactivity depends on substituent positioning. For instance, antiviral pyrazine C-nucleosides require ribofuranosyl groups at C2/C6, while simple esters lack target affinity . Modify the ester group to hydroxamic acid or amide functionalities to enhance binding, as seen in HNO-releasing complexes .

Q. Methodological Recommendations

Properties

IUPAC Name |

ethyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQPTAROQANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219302 | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-68-1 | |

| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.